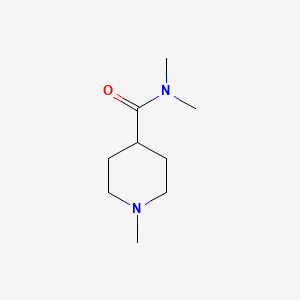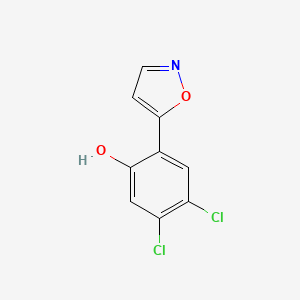
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole is a chemical compound with the molecular formula C9H5Cl2NO2. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound is characterized by the presence of a dichlorinated hydroxyphenyl group attached to an isoxazole ring, making it a unique and valuable molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite as reagents, which enable an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . Another method involves the use of copper (I) acetylides to azides and nitrile oxides, providing ready access to 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods ensure the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The dichlorinated hydroxyphenyl group can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, copper (I) acetylides, and various oxidizing and reducing agents . Reaction conditions typically involve conventional heating, reflux, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further modified to enhance their biological and chemical properties .
Scientific Research Applications
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(5-isoxazolyl)phenol: Another dichlorinated isoxazole derivative with similar biological activities.
5-(3,5-Dichloro-2-hydroxyphenyl)isoxazole: A closely related compound with slight structural differences.
Uniqueness
5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole is unique due to its specific substitution pattern on the hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
288401-46-7 |
|---|---|
Molecular Formula |
C9H5Cl2NO2 |
Molecular Weight |
230.04 g/mol |
IUPAC Name |
4,5-dichloro-2-(1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H5Cl2NO2/c10-6-3-5(8(13)4-7(6)11)9-1-2-12-14-9/h1-4,13H |
InChI Key |
JOVQJIQJDUPCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)C2=CC(=C(C=C2O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


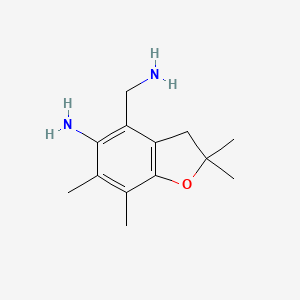
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
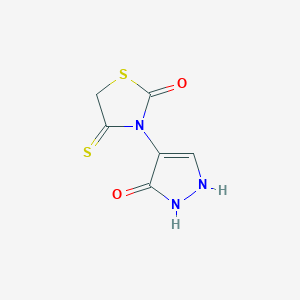
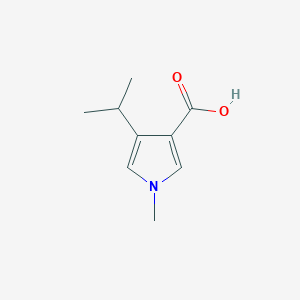
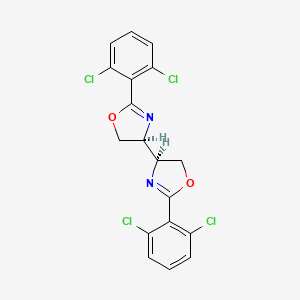
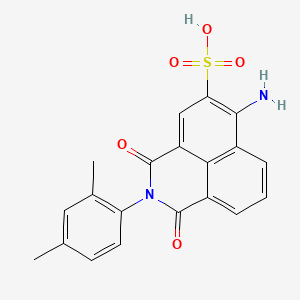

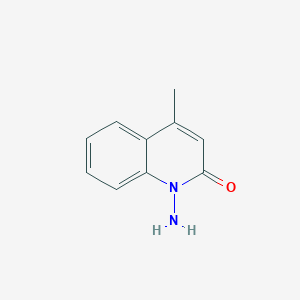
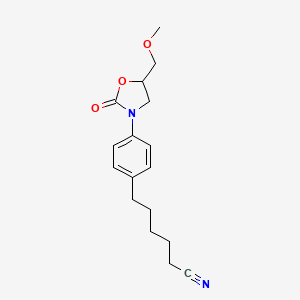

![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
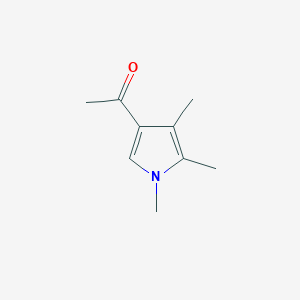
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
